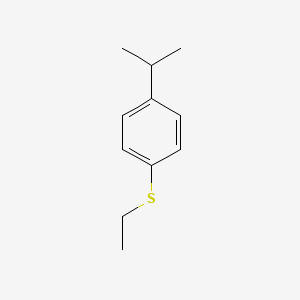

Ethyl(4-isopropylphenyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanyl-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZBTJDZIBIGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Isopropylphenyl Sulfane

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the target molecule in a single key step, often involving the creation of the C-S bond or the introduction of one of the key functional groups.

C-S Bond Formation Strategies

The formation of the C-S bond is the cornerstone of synthesizing aryl sulfides. Modern methods have moved towards more efficient and greener alternatives to traditional approaches.

Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions have proven effective for creating C-S bonds. For instance, various unsymmetrical aryl sulfides can be synthesized in good to excellent yields using arylsulfonyl chlorides as an aryl thiol source and manganese dust as a reducing agent. rsc.org While a specific example for ethyl(4-isopropylphenyl)sulfane is not detailed, this methodology demonstrates a viable pathway. The proposed catalytic cycle involves Ni(0) and Ni(I) species. rsc.org Another approach involves the use of a superparamagnetic γ-Fe2O3/talc/Cu(II) nanoparticle catalyst for C-S cross-coupling reactions between aryl halides and sulfur sources like elemental sulfur or thiourea. researchgate.net

Metal-Free Methods: Recognizing the limitations and environmental concerns of metal catalysts, metal-free C-S bond formation has gained traction. researchgate.netnih.gov Photochemical methods, for example, allow for the synthesis of unsymmetrical sulfides from readily available thiols or disulfides and aryl or alkyl iodides under metal-free conditions. nih.govresearchgate.net These reactions often proceed via radical mechanisms and offer mild conditions and broad substrate scope. sioc-journal.cnresearchgate.net

Table 1: Comparison of C-S Bond Formation Strategies

| Method | Catalyst/Reagent | Key Features | Potential for this compound Synthesis |

| Nickel-Catalyzed Coupling | Ni catalyst, Mn reducer | Good to excellent yields for unsymmetrical aryl sulfides. rsc.org | High |

| Copper-Catalyzed Coupling | γ-Fe2O3/talc/Cu(II) NPs | Environmentally benign, chemoselective. researchgate.net | High |

| Photochemical Coupling | Light, no metal | Mild conditions, broad scope, good functional group tolerance. researchgate.net | High |

Alkylation Reactions for Ethyl Group Introduction

The introduction of the ethyl group is typically achieved through the alkylation of a suitable sulfur-containing precursor. The S-alkylation of thiols is a common and effective strategy for synthesizing thioethers. jmaterenvironsci.com

This process generally involves the reaction of a thiol (in this case, 4-isopropylthiophenol) with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. jmaterenvironsci.com Recent advancements have focused on greener reaction mediums and catalysts. For example, aqueous tetra-n-butyl ammonium (B1175870) hydroxide (B78521) (TBAOH) solution has been used as a versatile basic catalyst for the alkylation of both aliphatic and aromatic thiols under neat conditions. jmaterenvironsci.com Another innovative, transition metal- and base-free method involves the dehydrative S-alkylation of thiols with alcohols, using alkyl halides as catalysts. rsc.org

Aromatic Substitution Reactions for Isopropylphenyl Moiety

The isopropylphenyl group can be introduced via electrophilic aromatic substitution reactions. youtube.comyoutube.com Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.orgyoutube.com For the synthesis of the isopropylphenyl moiety, benzene (B151609) or a substituted benzene ring could be reacted with an isopropylating agent like isopropyl chloride or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst like certain zeolites. wikipedia.orgyoutube.com

It is important to note that Friedel-Crafts alkylations can sometimes be prone to issues like carbocation rearrangements and polysubstitution. youtube.com However, for the synthesis of cumene (B47948) (isopropylbenzene), the reaction of benzene with isopropyl chloride is a well-established industrial process. youtube.com

Indirect Synthesis Pathways

Indirect pathways involve the synthesis of key precursors which are then combined to form the final product.

Precursor-Based Synthesis (e.g., from thiols, halides)

A highly practical and common indirect route to this compound involves a two-step process:

Synthesis of 4-isopropylthiophenol (B48623): This precursor can be synthesized from cumene. One possible route involves the sulfonation of cumene followed by reduction of the resulting sulfonic acid. Another approach could be the reaction of 4-isopropylphenylmagnesium bromide with sulfur.

Alkylation of 4-isopropylthiophenol: The synthesized 4-isopropylthiophenol is then reacted with an ethylating agent as described in section 2.1.2. This is a widely used method for preparing unsymmetrical sulfides. jmaterenvironsci.com

The reaction between an aryl thiol and an alkyl halide is a cornerstone of sulfide (B99878) synthesis. jmaterenvironsci.com The choice of base and solvent can significantly influence the reaction's efficiency.

Table 2: Example of Precursor-Based Synthesis

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-isopropylthiophenol, Ethyl bromide | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF) | This compound |

Multi-Component Reactions in Sulfane Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product, incorporating atoms from each reactant. nih.govfrontiersin.org This approach aligns with the principles of green chemistry by minimizing waste and reaction steps. nih.govchemistryforsustainability.org

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied. For instance, a three-component reaction involving an aryldiazonium salt, a sulfur dioxide source, and an alkyl bromide has been developed for the synthesis of aryl alkyl thioethers, mediated by a copper catalyst. organic-chemistry.org Theoretically, one could envision a reaction combining a 4-isopropyldiazonium salt, a source of the ethylthio group, and other necessary components in a single pot.

The use of elemental sulfur in MCRs is also an attractive option due to its abundance and low cost. chemistryforsustainability.org These reactions can provide access to a diverse range of sulfur-containing compounds with high atom economy. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of this compound is no exception, with research focusing on environmentally benign methods such as microwave-assisted synthesis and the use of phase-transfer catalysis.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. ijnrd.org This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, accelerating the rate of chemical transformations. ijnrd.org For the synthesis of aryl sulfides, microwave irradiation has been successfully employed in conjunction with catalysts to promote the cross-coupling of thiols and aryl halides. organic-chemistry.orgresearchgate.net This method offers a more sustainable alternative to conventional heating, which can be energy-intensive and time-consuming. ajrconline.org

Phase-transfer catalysis (PTC) represents another key green chemistry approach applicable to the synthesis of this compound. PTC facilitates the reaction between reactants present in different immiscible phases, typically an aqueous phase and an organic phase. jocpr.com A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (usually the anion) from the aqueous phase to the organic phase where the reaction occurs. jocpr.com This methodology is particularly relevant for the S-alkylation of thiophenols, a common route to aryl sulfides. By using a phase-transfer catalyst like Tetrabutyl Ammonium Bromide (TBAB), the reaction between sodium thiophenoxide (formed by reacting a thiophenol with sodium hydroxide in the aqueous phase) and an alkyl halide in an organic solvent can be efficiently promoted. jocpr.com This approach can lead to high product selectivity and can be intensified under liquid-liquid-liquid phase transfer catalysis conditions. jocpr.com The use of PTC can eliminate the need for harsh, anhydrous conditions and toxic solvents, making the synthesis more environmentally friendly. researchgate.net

The following table summarizes the key features of these green chemistry approaches:

| Green Chemistry Approach | Key Principles and Advantages | Relevance to this compound Synthesis |

| Microwave-Assisted Synthesis | - Rapid and uniform heating- Reduced reaction times- Increased yields- Potential for solvent-free reactions | Can be used to accelerate the coupling of 4-isopropylthiophenol with an ethylating agent, potentially under solvent-free or greener solvent conditions. |

| Phase-Transfer Catalysis (PTC) | - Facilitates reactions between immiscible phases- Avoids harsh, anhydrous conditions- Can use water as a solvent- Often leads to high selectivity and yields | Enables the efficient S-alkylation of 4-isopropylthiophenol with an ethyl halide in a biphasic system, using a catalyst like TBAB. |

Catalytic Methods in this compound Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective pathways to a wide range of molecules. The synthesis of this compound can be effectively achieved through various catalytic cross-coupling reactions, with copper and nickel-based systems being particularly prominent.

Copper-catalyzed C-S cross-coupling reactions have a long history and continue to be refined for the synthesis of aryl sulfides. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. rsc.org Research has shown that copper(I) iodide (CuI) is an effective catalyst for the coupling of thiophenols with aryl iodides, even in the absence of a ligand and in polar protic solvents. rsc.org The mechanism is thought to involve the formation of a copper thiolate intermediate. rsc.org The development of new ligands has further expanded the scope and efficiency of copper-catalyzed C-O and C-S bond-forming reactions, allowing some to proceed at room temperature. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl sulfides. Nickel catalysts can effectively couple aryl halides with alkyl halides. nih.gov These reactions often employ a bidentate phosphine (B1218219) ligand and a reducing agent. researchgate.net Nickel catalysis can be advantageous due to the lower cost and higher abundance of nickel compared to precious metals like palladium. Recent advancements have focused on developing nickel-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a nickel catalyst and a reducing agent. researchgate.net This approach avoids the need for pre-formed organometallic reagents.

The table below provides a comparative overview of these catalytic methods:

| Catalytic System | Typical Reactants | Key Features and Advantages |

| Copper-Catalyzed | Aryl Halide + Thiol | - Often uses inexpensive copper salts (e.g., CuI)- Can sometimes be performed without a ligand- Tolerant of various functional groups- Can be adapted for milder reaction conditions with appropriate ligands |

| Nickel-Catalyzed | Aryl Halide + Alkyl Halide | - Utilizes a more abundant and less expensive metal than palladium- Effective for cross-electrophile coupling, avoiding pre-formed organometallics- Ligand development is crucial for efficiency and scope |

Reaction Mechanisms and Chemical Transformations of Ethyl 4 Isopropylphenyl Sulfane

Mechanistic Investigations of C-S Bond Reactivity

The cleavage and formation of the carbon-sulfur bond in aryl sulfides are fundamental transformations in organic synthesis. Mechanistic investigations into the C-S bond reactivity of molecules like ethyl(4-isopropylphenyl)sulfane often involve transition-metal catalysis or photoredox catalysis to enable bond activation under controlled conditions. researchgate.netrsc.org

General approaches to understanding C-S bond reactivity include:

Transition-Metal Catalysis : Metals such as palladium, nickel, copper, and rhodium are frequently used to catalyze the cleavage of C-S bonds. acs.orgacsgcipr.org The typical mechanism involves the oxidative insertion of the metal catalyst into the aryl C-S bond, followed by subsequent reactions like reductive elimination to form new bonds. acsgcipr.org For instance, platinum(0) complexes have been shown to activate the C-S bond in thioesters, leading to the formation of platinum(II) insertion products. acs.org Similarly, copper-catalyzed thioetherification of benzyl (B1604629) alcohols proceeds via a Lewis-acid-mediated S_N1-type mechanism, indicating C-O bond cleavage to facilitate C-S bond formation. rsc.org

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful method for C-S bond cleavage. researchgate.net This strategy relies on the generation of radical species initiated by light, which can lead to C-S bond functionalization and the formation of new C-C or C-heteroatom bonds. researchgate.net

Metal-Free Approaches : C-S bond cleavage can also be achieved without transition metals, using reagents like N-chlorosuccinimide (NCS) or through electrochemical methods. acs.orgresearchgate.net These methods provide alternative pathways for transforming thioethers into other functional groups. researchgate.net

These mechanistic studies, while often conducted on a range of aryl sulfides, provide the foundational principles that govern the reactivity of the C-S bond in specific structures like this compound. rsc.orguniroma1.it

Oxidative Transformations of the Sulfane Moiety

The sulfur atom in the sulfane (thioether) group of this compound is readily oxidized. This process is a common and crucial transformation, yielding sulfoxides and sulfones, which are important intermediates in organic synthesis and possess different chemical and physical properties than the parent sulfide (B99878). rsc.orgacsgcipr.org

The oxidation of thioethers can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. acsgcipr.org A wide array of oxidizing agents and catalytic systems have been developed for this purpose.

To yield sulfoxides : Selective mono-oxidation is often achieved using milder oxidants or carefully controlled reaction conditions to prevent over-oxidation to the sulfone. acs.orgacsgcipr.org Common methods include using one equivalent of an oxidant like hydrogen peroxide (H₂O₂), often with a catalyst such as scandium(III) triflate or a titanium complex. organic-chemistry.org Electrochemical methods and photocatalytic systems using molecular oxygen have also been developed for the selective conversion of sulfides to sulfoxides. acs.orgthieme-connect.com

To yield sulfones : Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. acsgcipr.orgorganic-chemistry.org For example, niobium carbide used as a catalyst with H₂O₂ efficiently produces sulfones from sulfides. organic-chemistry.org Switchable methods exist where reaction conditions, like temperature and solvent, can direct the oxidation of sulfides to either sulfoxides or sulfones using air as the oxidant. nih.gov

Table 1: Selected Catalytic Systems for Sulfide Oxidation

| Catalyst/Reagent | Oxidant | Primary Product | Reference |

|---|---|---|---|

| Rhodium(III)-DMSO complexes | O₂ | Sulfoxide | electronicsandbooks.com |

| Manganese porphyrins | H₂O (electrochem.) | Sulfoxide | acs.org |

| Polyoxomolybdates | H₂O₂ | Sulfoxide | rsc.org |

| Eosin Y (photocatalyst) | O₂ (air) | Sulfoxide | thieme-connect.com |

| Niobium carbide | H₂O₂ | Sulfone | organic-chemistry.org |

| Ceric ammonium (B1175870) nitrate/NaBrO₃ | NaBrO₃ | Sulfoxide | organic-chemistry.org |

The oxidation of a thioether to a sulfoxide and then to a sulfone proceeds in two distinct steps. The general mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxidant. jchemrev.com

First Oxidation (Sulfide to Sulfoxide) : The sulfur atom donates a pair of electrons to the oxidizing agent, forming an S-O bond. This initial oxidation is generally fast.

Second Oxidation (Sulfoxide to Sulfone) : The resulting sulfoxide can undergo a second oxidation. The sulfur atom in a sulfoxide is less nucleophilic than in a sulfide due to the electron-withdrawing nature of the attached oxygen atom. Consequently, the second oxidation step is typically slower than the first, which allows for the selective isolation of the sulfoxide under controlled conditions. acs.org

Electrochemical oxidation provides a clear example of this process, where diaryl or aryl alkyl sulfides are oxidized to sulfoxides at a lower current, while higher currents promote the formation of the sulfone. acs.org The source of the oxygen atom in many of these oxidations, including electrochemical methods, is often water present in the reaction medium. acs.orgacs.org

Electrophilic Aromatic Substitution Reactions on the Isopropylphenyl Ring

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) by both the ethylthio and isopropyl substituents. numberanalytics.com The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com

The positions at which an incoming electrophile will substitute on the aromatic ring are determined by the directing effects of the existing substituents. studysmarter.co.uk

Directing Effects : Both the alkyl group (isopropyl) and the thioether group (ethylthio) are classified as ortho, para-directors. youtube.comlibretexts.org This is because they donate electron density to the ring, which stabilizes the arenium ion intermediate, particularly when the positive charge is located on the carbon bearing the substituent (for the alkyl group) or when the sulfur's lone pairs can delocalize the charge (for the thioether group). youtube.comlibretexts.org

Regiochemical Outcome : In this compound, the isopropyl and ethylthio groups are in a para relationship. Therefore, the available positions for substitution are those ortho to the ethylthio group (positions 2 and 6) and those ortho to the isopropyl group (positions 3 and 5). The directing effects of both groups reinforce substitution at these four positions. The ultimate distribution of products will be influenced by steric hindrance; the bulky isopropyl and ethylthio groups may disfavor substitution at the adjacent positions (positions 3, 5 and 2, 6 respectively), potentially leading to a complex mixture of isomers. libretexts.orgyoutube.com

Activating Nature : The sulfane (ethylthio) group is considered an activating group. uci.edu This is because its electron-donating resonance effect (+R effect), where a lone pair from the sulfur atom is shared with the π-system of the ring, outweighs its electron-withdrawing inductive effect (-I effect), which arises from the electronegativity of sulfur. libretexts.org

Stabilization of Intermediate : The resonance donation from the sulfur atom effectively stabilizes the positive charge of the arenium ion intermediate formed during the rate-determining step of the reaction. wikipedia.org This stabilization lowers the activation energy for the reaction, leading to a faster rate of substitution compared to benzene. windows.net The isopropyl group is also an activating group, further enhancing the nucleophilicity of the aromatic ring. libretexts.org

Nucleophilic Reactions Involving the Sulfane

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the sulfane to participate in a variety of chemical reactions. The sulfur in thioethers is known to be significantly more nucleophilic than the oxygen in ethers, a property that underpins many of its characteristic reactions. msu.edu

One of the most common nucleophilic reactions of sulfides is their reaction with alkyl halides to form sulfonium (B1226848) salts. youtube.com In the case of this compound, reaction with an alkyl halide, such as methyl iodide, would proceed via an SN2 mechanism. The sulfur atom would act as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a trialkylsulfonium salt. This reaction is typically facile and occurs under mild conditions. youtube.com

The resulting sulfonium salt is a versatile intermediate. The positively charged sulfur atom makes the adjacent alkyl groups susceptible to nucleophilic attack, allowing the sulfonium group to act as a good leaving group in subsequent substitution reactions. youtube.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide | Ethyl(methyl)(4-isopropylphenyl)sulfonium iodide | SN2 Alkylation |

| This compound | Benzyl Bromide | Benzyl(ethyl)(4-isopropylphenyl)sulfonium bromide | SN2 Alkylation |

This table illustrates potential nucleophilic alkylation reactions of this compound based on the known reactivity of sulfides.

Radical Reactions of this compound

Aryl sulfides can participate in radical reactions, often initiated by photolysis, thermolysis, or the use of radical initiators. These reactions can lead to the formation of new carbon-sulfur or carbon-carbon bonds.

One potential radical reaction involving this compound is a radical-radical cross-coupling. For instance, under photoredox catalysis conditions, an aryl radical could be generated from a suitable precursor, which could then couple with a thiyl radical derived from the this compound. This type of reaction has been demonstrated for the synthesis of other aryl sulfides from electron-rich arenes and disulfides. beilstein-journals.org

Another possibility is an intramolecular radical displacement reaction. If a radical can be generated elsewhere in a molecule containing the this compound moiety, it could potentially add to the aromatic ring, followed by displacement of the ethylthio group. Such intramolecular radical substitutions have been observed in other aryl sulfide systems. rsc.org

The specific conditions required to initiate radical reactions with this compound would depend on the desired transformation and would likely involve the use of a radical initiator such as AIBN (azobisisobutyronitrile) or a photocatalyst under light irradiation.

| Reaction Type | Initiator/Catalyst | Potential Products |

| Radical-Radical Cross-Coupling | Photocatalyst (e.g., Iridium complex) | Biaryl sulfides or other cross-coupled products |

| Intramolecular Radical Cyclization | Radical Initiator (e.g., AIBN) | Cyclic compounds with a new C-C bond |

This table outlines potential radical reactions of this compound based on established methodologies for aryl sulfides.

Role of this compound in Organic Synthesis (e.g., as intermediate)

Aryl sulfides, including this compound, are valuable intermediates in organic synthesis due to the versatility of the sulfide functional group.

The carbon-sulfur bond in aryl sulfides can be formed through various cross-coupling reactions, making them key building blocks in the synthesis of more complex molecules. nih.gov For instance, the synthesis of this compound itself would likely involve a transition metal-catalyzed cross-coupling between 4-isopropylthiophenol (B48623) and an ethyl halide or equivalent electrophile.

Once formed, the sulfide can be further functionalized. A common transformation is the oxidation of the sulfide to a sulfoxide and then to a sulfone. youtube.com These oxidized sulfur functionalities have different electronic properties and can be used in a variety of synthetic transformations, including as activating groups for adjacent protons or as leaving groups in elimination and substitution reactions.

| Starting Material | Reagent | Product | Transformation |

| This compound | Hydrogen Peroxide (1 eq.) | Ethyl(4-isopropylphenyl)sulfoxide | Oxidation |

| This compound | Hydrogen Peroxide (excess) | Ethyl(4-isopropylphenyl)sulfone | Oxidation |

This table shows the potential oxidation products of this compound, which are common intermediates in organic synthesis.

The aryl sulfide moiety is present in a number of biologically active compounds and pharmaceuticals. researchgate.net Therefore, this compound could serve as a precursor or key intermediate in the synthesis of novel compounds with potential pharmaceutical applications. The lipophilic isopropyl group and the metabolically accessible ethylthio group could be strategically incorporated into a larger molecular design.

The sulfur atom in this compound can act as a soft donor ligand for a variety of transition metals. The coordination chemistry of thioether ligands is well-established, and they are known to form stable complexes with metals such as palladium, platinum, gold, and copper. nsf.gov

The electronic properties of the ligand can be tuned by the substituents on the aromatic ring. In this case, the electron-donating isopropyl group at the para position would slightly increase the electron density on the sulfur atom, potentially enhancing its coordination ability compared to an unsubstituted phenyl ethyl sulfide. Such ligands can be utilized in catalysis, for example, in cross-coupling reactions. organic-chemistry.org

Furthermore, this compound could serve as a precursor for the synthesis of more complex ligands. For example, ortho-lithiation of the aromatic ring, directed by the sulfane group, followed by quenching with an appropriate electrophile, could introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands. These more elaborate ligands can offer enhanced stability and selectivity in catalytic applications.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Isopropylphenyl Sulfane

Nuclear Magnetic Resonance Spectroscopy (NMR)

Solid-State NMR Applications:Information regarding the application of solid-state NMR to study this specific compound is absent from the available literature.

Until research detailing the synthesis and spectroscopic characterization of Ethyl(4-isopropylphenyl)sulfane is published, a thorough and accurate discussion of its advanced spectroscopic features remains an open area for scientific investigation.

Mass Spectrometry for Molecular Structure and Fragmentation

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring the mass of its ions with very high accuracy. For this compound (C₁₁H₁₆S), the theoretical monoisotopic mass is 180.0973 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm).

This high degree of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For instance, in the characterization of a related compound, ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, HRMS was crucial in confirming its molecular formula of C₁₇H₂₂N₂O₃ by matching the experimental mass to the theoretical value. figshare.com Similarly, for this compound, obtaining an accurate mass measurement would provide strong evidence for the C₁₁H₁₆S formula, distinguishing it from other potential isobaric compounds.

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆S |

| Theoretical Monoisotopic Mass | 180.0973 g/mol |

| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z of [M+H]⁺ | 181.1050 |

This table presents the calculated theoretical values for this compound.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering detailed structural information.

For this compound, the fragmentation pathways would likely involve the cleavage of the weakest bonds and the formation of stable carbocations and radicals. The general fragmentation of sulfides often involves cleavage of the carbon-sulfur bonds and rearrangements. researchgate.netuomphysics.net The primary fragmentation pathways anticipated for this compound would include:

Loss of the ethyl group: Cleavage of the S-CH₂CH₃ bond would result in a fragment corresponding to the loss of 29 Da (C₂H₅).

Loss of the isopropyl group: Cleavage of the C-C bond within the isopropyl group or cleavage of the entire isopropyl group (43 Da, C₃H₇) from the phenyl ring.

Benzylic cleavage: Fragmentation of the isopropyl group to lose a methyl radical (15 Da, CH₃), forming a stable secondary benzylic cation.

Cleavage of the C-S bond: Fragmentation at the aryl-sulfur bond.

Studies on saturated monosulfides have shown that the charge is typically retained on the sulfur-containing fragment. uomphysics.net The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss (Da) | Proposed Structure of Fragment |

| 181.1 | [C₉H₁₁S]⁺ | 29 | 4-isopropylphenylthiolate cation |

| 181.1 | [C₁₀H₁₃S]⁺ | 15 | Ethyl(4-(1-methylethyl)phenyl)sulfane radical cation minus CH₃ |

| 181.1 | [C₈H₉S]⁺ | 43 | Ethyl(phenyl)sulfane radical cation minus C₃H₇ |

| 181.1 | [C₆H₅S]⁺ | 77 | Thiophenol cation |

This table outlines the hypothetical fragmentation pathways for this compound based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uwaterloo.ca This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

To perform a single crystal X-ray diffraction study, a high-quality single crystal of the compound is required. uwaterloo.ca The process can be challenging, but if successful, it yields an unambiguous determination of the molecular structure. For a molecule like this compound, a single crystal X-ray diffraction analysis would reveal the conformation of the ethyl and isopropyl groups relative to the phenyl ring and the sulfur atom. It would provide precise measurements of the C-S bond lengths and the C-S-C bond angle, as well as the geometry of the aromatic ring.

While no specific crystal structure for this compound has been reported, studies on other aryl sulfides and sulfur-containing heterocyclic compounds provide a basis for what might be expected. researchgate.netnih.gov The conformation would likely be influenced by steric hindrance between the substituents and the packing forces within the crystal lattice.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice based on the electron distribution. nih.govnsmsi.ir This analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would be employed to understand the packing arrangement and the nature of the non-covalent interactions. The primary intermolecular contacts expected would be:

H···H contacts: Given the abundance of hydrogen atoms, these interactions would likely constitute the largest portion of the Hirshfeld surface.

C-H···π interactions: The hydrogen atoms of the ethyl and isopropyl groups, as well as the aromatic hydrogens, could interact with the π-system of the phenyl rings of neighboring molecules.

S···H contacts: Interactions between the sulfur atom and hydrogen atoms on adjacent molecules would also be anticipated. The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor. nih.govrsc.org

The analysis provides a "fingerprint" plot, a 2D histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface, which quantifies the percentage contribution of each type of intermolecular contact.

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Predicted Contribution (%) | Description of Interaction |

| H···H | ~ 50 - 60 | Van der Waals interactions between hydrogen atoms. |

| C···H / H···C | ~ 20 - 30 | Interactions involving carbon and hydrogen atoms, including C-H···π. |

| S···H / H···S | ~ 5 - 10 | Weak hydrogen bonding involving the sulfur atom. |

| C···C | < 5 | π-π stacking interactions between phenyl rings. |

This table presents a prediction of the relative contributions of different intermolecular contacts to the crystal packing of this compound based on analyses of similar molecules.

Coordination Chemistry of Ethyl 4 Isopropylphenyl Sulfane

Ligand Properties of Ethyl(4-isopropylphenyl)sulfane

The coordination behavior of this compound is primarily dictated by the electronic and steric properties of the sulfur atom and its organic substituents.

Sulfur as a Donor Atom

In this compound, the sulfur atom possesses two lone pairs of electrons, enabling it to function as a Lewis base and coordinate to metal centers. Thioether ligands, such as this one, are classified as soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org This classification indicates a preference for coordination with soft metal ions like Pd(II), Pt(II), and Au(I). wikipedia.org The sulfur atom in a thioether is a pyramidal center, and upon coordination to a metal, it retains this geometry. wikipedia.org

The nature of the metal-sulfur bond in thioether complexes is predominantly a sigma-donation from one of the sulfur's lone pairs to a vacant orbital on the metal. However, there can also be a degree of π-backbonding, where electron density from the metal's d-orbitals is donated into the sulfur's empty d-orbitals. This back-donation is generally weaker than that observed with phosphine (B1218219) ligands but still plays a role in stabilizing the metal-ligand interaction. wikipedia.org

Electronic and Steric Factors Influencing Coordination

The coordinating ability of this compound is modulated by the electronic and steric effects of its substituents: the ethyl group and the 4-isopropylphenyl group.

Electronic Effects: The 4-isopropylphenyl group, being an aryl group, can influence the electron density on the sulfur atom through inductive and resonance effects. The isopropyl group is an electron-donating group, which slightly increases the electron density on the phenyl ring and, consequently, on the sulfur atom. This enhanced electron density on the sulfur makes it a slightly stronger Lewis base compared to unsubstituted phenyl sulfides, thereby favoring coordination to metal centers.

Steric Effects: The bulkiness of the ethyl and 4-isopropylphenyl groups plays a crucial role in the coordination chemistry of this ligand. acs.orgrsc.orgnih.govacs.org These groups can sterically hinder the approach of other ligands or the metal center itself, influencing the coordination number and geometry of the resulting complex. For instance, the steric bulk might favor the formation of complexes with lower coordination numbers. The table below outlines the expected steric and electronic properties of this compound in comparison to other representative thioether ligands.

| Ligand | Substituents | Electronic Effect of Substituents | Relative Steric Hindrance |

| Dimethyl sulfide (B99878) | Two methyl groups | Weakly electron-donating | Low |

| Diethyl sulfide | Two ethyl groups | Electron-donating | Moderate |

| This compound | One ethyl, one 4-isopropylphenyl group | Aryl group with electron-donating isopropyl substituent | High |

| Diphenyl sulfide | Two phenyl groups | Electron-withdrawing (by resonance) | High |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow established methods for other thioether ligands. Characterization would rely on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes

Complexes of this compound with transition metals are anticipated to be the most common. wikipedia.org The synthesis of such complexes typically involves the direct reaction of a metal salt or a metal precursor complex with the thioether ligand in a suitable solvent. wikipedia.org For example, reacting palladium(II) chloride with this compound would likely yield a complex of the type [PdCl2(SEt(4-iPrPh))]2, analogous to complexes formed with other thioethers. wikipedia.org

The characterization of these complexes would involve:

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.

NMR Spectroscopy: 1H and 13C NMR would show shifts in the signals of the ethyl and 4-isopropylphenyl groups upon coordination.

Infrared (IR) Spectroscopy: Changes in the C-S stretching frequency upon coordination can provide evidence of the metal-sulfur bond.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Main Group Metal Complexes

While less common than transition metal complexes, thioethers can also coordinate to main group metals, particularly the heavier elements that are softer Lewis acids. The synthesis would be analogous to that of transition metal complexes, often involving the reaction of a main group metal halide with the ligand. Characterization techniques would be similar to those used for transition metal complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing thioether ligands have found applications in various catalytic processes. thieme-connect.comthieme-connect.deresearchgate.netnih.govtandfonline.comnih.govorganic-chemistry.org By analogy, complexes of this compound could be expected to exhibit catalytic activity in reactions such as cross-coupling and hydrogenation.

The role of the thioether ligand in catalysis can be multifaceted. It can serve to stabilize the metal center, and by tuning its steric and electronic properties, one can influence the reactivity and selectivity of the catalyst. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, thioether ligands can be effective in promoting the desired bond formation. thieme-connect.comthieme-connect.deacsgcipr.org The following table provides examples of catalytic reactions where analogous thioether-metal complexes have been employed.

| Catalytic Reaction | Metal Center | Role of Thioether Ligand | Representative Analogous Ligand |

| Suzuki Coupling | Palladium | Stabilizing the active catalytic species | Dithioethers |

| Heck Coupling | Palladium | Modulating reactivity and selectivity | Aryl sulfides |

| Hydrogenation | Rhodium, Ruthenium | Influencing stereoselectivity | Chiral thioethers |

Homogeneous Catalysis

There is no specific information available in the reviewed scientific literature on the use of this compound as a ligand in homogeneous catalysis.

Heterogeneous Catalysis

There is no specific information available in the reviewed scientific literature on the use of this compound in heterogeneous catalysis, either as a ligand in an immobilized complex or as a surface modifier.

Metal-Ligand Bonding Analysis in Complexes

A detailed metal-ligand bonding analysis for complexes specifically containing this compound is not available in the current body of scientific literature. General principles of metal-thioether bonding exist, but a specific computational or experimental analysis for this ligand could not be found.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.